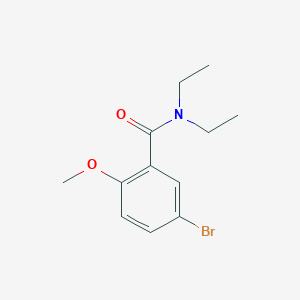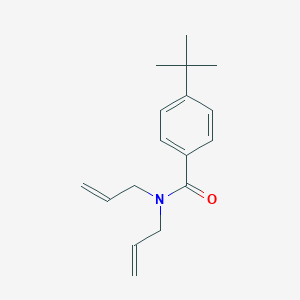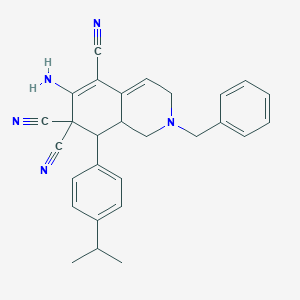
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone), also known as MBP, is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of the diketone 2,3-butanedione and has a morpholine group attached to one of the carbonyl groups. MBP has been studied for its various biological and biochemical properties, making it an important compound in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is not fully understood, but it is believed to involve the formation of a complex with metal ions or bioactive molecules. This complex formation can lead to changes in the conformation and activity of the target molecule, resulting in the observed biological effects.
Biochemical and Physiological Effects:
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been reported to have antioxidant, anti-inflammatory, and neuroprotective properties. Additionally, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is its high selectivity and sensitivity for the detection of metal ions and bioactive molecules. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for use in scientific research. However, one of the limitations of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is its potential cytotoxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research involving 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone). One area of interest is the development of new fluorescent probes based on the 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) scaffold, which could be used for the detection of other bioactive molecules. Additionally, there is potential for the use of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to fully understand the biological and biochemical properties of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) and its potential applications in medicine and biotechnology.
In conclusion, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is a versatile chemical compound that has been widely used in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and bioactive molecules, as well as a potential therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) in medicine and biotechnology.
Méthodes De Synthèse
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) can be synthesized by reacting 2,3-butanedione with phenylhydrazine and morpholine in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization.
Applications De Recherche Scientifique
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been used extensively in scientific research as a reagent for the detection of metal ions, such as copper and iron. It has also been used as a fluorescent probe for the detection of thiols and other bioactive molecules. Additionally, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been used as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
Formule moléculaire |
C14H19N3O2 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
(3Z)-4-morpholin-4-yl-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C14H19N3O2/c1-12(18)14(11-17-7-9-19-10-8-17)16-15-13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3/b16-14- |
Clé InChI |
LQEDJRIAYZYPGT-PEZBUJJGSA-N |
SMILES isomérique |
CC(=O)/C(=N\NC1=CC=CC=C1)/CN2CCOCC2 |
SMILES |
CC(=O)C(=NNC1=CC=CC=C1)CN2CCOCC2 |
SMILES canonique |
CC(=O)C(=NNC1=CC=CC=C1)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)


![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)
